(S)-Praziquantel
Overview
Description
Scientific Research Applications
Mechanisms of Action and Resistance
- Praziquantel is the primary drug used for treating human schistosomiasis. Its mechanism of action is believed to involve schistosome calcium ion channels, which are the only identified molecular targets so far, although the evidence remains indirect. Despite widespread use, clinically relevant resistance to Praziquantel has not been observed to date, but low cure rates in some studies in Africa raise concerns (Doenhoff, Cioli, & Utzinger, 2008).
New Derivatives and Alternatives
- Research into new antischistosomal compounds includes artemisinins and 1,2,4-trioxolanes, as well as inhibitors of a schistosome-specific bifunctional enzyme, thioredoxin-glutathione reductase, which show promise as potential alternatives to Praziquantel (Doenhoff, Cioli, & Utzinger, 2008).
Role in Integrated Control Programmes
- The future use of Praziquantel, whether administered alone or coadministered with other anthelminthics, is expected to increase as part of integrated control programs. The prevention of Praziquantel resistance is critical and requires adequate monitoring of mass drug administration programs and the development of new schistosomicides (Doenhoff, Cioli, & Utzinger, 2008).
Pharmacokinetics and Toxicity
- Extensive reviews of the pharmacokinetics and toxicity of Praziquantel, based on published work, assessments by international agencies, and regulatory bodies, have provided valuable information about its safe use in humans and animals, although the non-clinical information may not fully comply with current guidelines for new medicines (Dayan, 2003).
Therapeutic Delivery Approaches
- Various approaches in the synthesis and pharmaceutical reformulation of Praziquantel aim at reducing production costs and toxicity, improving efficacy, and addressing the challenges faced in treating schistosome infections. Recent advances include lipid-based nanosystems (LBNSs) formulations, which may overcome shortcomings associated with Praziquantel's use, such as improving bioavailability, reducing dosage frequency, and enhancing patient compliance (Adekiya, Kumar, Kondiah, Pillay, & Choonara, 2021).
properties
IUPAC Name |
(11bS)-2-(cyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVJFNAIGNNGKK-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)N2C[C@@H]3C4=CC=CC=C4CCN3C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Praziquantel | |
CAS RN |
57452-97-8 | |
Record name | Praziquantel, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057452978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PRAZIQUANTEL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88027IXB7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.